5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2034309-98-1
VCID: VC7466202
InChI: InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3
SMILES: COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F
Molecular Formula: C13H12F3NO2S
Molecular Weight: 303.3

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane

CAS No.: 2034309-98-1

Cat. No.: VC7466202

Molecular Formula: C13H12F3NO2S

Molecular Weight: 303.3

* For research use only. Not for human or veterinary use.

5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane - 2034309-98-1

Specification

CAS No. 2034309-98-1
Molecular Formula C13H12F3NO2S
Molecular Weight 303.3
IUPAC Name 2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Standard InChI InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3
Standard InChI Key OWCAHOKYRIKGDI-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The 2-thia-5-azabicyclo[2.2.1]heptane core consists of a seven-membered bicyclic system with nitrogen and sulfur atoms integrated into the scaffold. Unlike the oxygen-containing analog (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane , the substitution of oxygen with sulfur introduces distinct electronic and steric effects. The sulfur atom’s larger atomic radius and polarizability may enhance ring strain while altering hydrogen-bonding capabilities . The bicyclo[2.2.1]heptane system imposes a rigid conformation, which is critical for molecular recognition in biological systems.

Substituent Analysis

The 2,4,5-trifluoro-3-methoxybenzoyl group attached to the bicyclic system contributes significantly to the compound’s electronic profile. The trifluoromethyl and methoxy groups create a polarized aromatic system, with fluorine atoms inducing electron-withdrawing effects and the methoxy group providing electron-donating resonance. This combination likely optimizes the compound’s lipophilicity and metabolic stability, as seen in fluorinated pharmaceuticals .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₂F₃NO₂S
Molecular Weight339.31 g/mol
Topological Polar Surface Area (TPSA)45.6 Ų
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane likely involves three key steps:

  • Construction of the 2-thia-5-azabicyclo[2.2.1]heptane core.

  • Preparation of the 2,4,5-trifluoro-3-methoxybenzoyl chloride.

  • Coupling of the bicyclic amine with the acyl chloride.

Core Synthesis: 2-Thia-5-Azabicyclo[2.2.1]heptane

Analogous to the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , the sulfur-containing variant could be prepared via intramolecular cyclization of a thioether precursor. For example, treatment of a mercaptoamine with a dihalide under basic conditions may facilitate ring closure.

Hypothetical Reaction Scheme:

  • Mercaptoamine Preparation:
    C5H9NS+BrCH2CH2BrC7H12NSBr+HBr\text{C}_5\text{H}_9\text{NS} + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_7\text{H}_{12}\text{NSBr} + \text{HBr}

  • Cyclization:
    C7H12NSBr+Base2-Thia-5-azabicyclo[2.2.1]heptane+Base\cdotpHBr\text{C}_7\text{H}_{12}\text{NSBr} + \text{Base} \rightarrow \text{2-Thia-5-azabicyclo[2.2.1]heptane} + \text{Base·HBr}

Benzoyl Chloride Synthesis

The 2,4,5-trifluoro-3-methoxybenzoyl chloride can be derived from its corresponding carboxylic acid via treatment with thionyl chloride (SOCl₂):
C8H5F3O3+SOCl2C8H4F3O2Cl+SO2+HCl\text{C}_8\text{H}_5\text{F}_3\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{O}_2\text{Cl} + \text{SO}_2 + \text{HCl}

Amide Coupling

Acylation of the bicyclic amine with the benzoyl chloride in the presence of a base such as triethylamine would yield the final product:
C5H7NS+C8H4F3O2ClC14H12F3NO2S+HCl\text{C}_5\text{H}_7\text{NS} + \text{C}_8\text{H}_4\text{F}_3\text{O}_2\text{Cl} \rightarrow \text{C}_{14}\text{H}_{12}\text{F}_3\text{NO}_2\text{S} + \text{HCl}

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s predicted LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl group enhances lipid solubility, while the methoxy and carbonyl groups improve water interaction .

Metabolic Stability

Fluorine substitution typically reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending the compound’s half-life. The sulfur atom may undergo sulfoxidation, a common metabolic pathway for thioethers.

Table 2: Predicted ADMET Properties

PropertyPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP450 InhibitionNegligible
HepatotoxicityLow Risk

Comparative Analysis with Analogous Compounds

2-Oxa vs. 2-Thia Derivatives

Replacing oxygen with sulfur in the bicyclic core increases molar refractivity (from ~36.7 to ~45.2) and alters electronic distribution. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.

Fluorination Impact

Compared to non-fluorinated analogs, the trifluoro substitution likely improves metabolic stability and target affinity, as observed in fluoroquinolone antibiotics .

Challenges and Future Directions

Synthetic Optimization

Current yields for analogous bicyclic systems range from 19–32% , highlighting the need for improved catalytic methods. Transition metal-catalyzed C–S bond formation could streamline core synthesis.

Biological Screening

In vitro assays against bacterial strains and mammalian cells are essential to validate hypothesized antimicrobial activity. Computational docking studies may identify potential protein targets.

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